Tetrapropoxystannane
Description
Properties
CAS No. |
216859-00-6 |
|---|---|
Molecular Formula |
C12H28O4Sn |
Molecular Weight |
355.06 g/mol |
IUPAC Name |
tetrapropoxystannane |
InChI |
InChI=1S/4C3H7O.Sn/c4*1-2-3-4;/h4*2-3H2,1H3;/q4*-1;+4 |
InChI Key |
YFCQYHXBNVEQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Sn](OCCC)(OCCC)OCCC |
Origin of Product |
United States |
Elucidation of Structural Features and Advanced Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the solution-state structure of tetrapropoxystannane. By examining the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of the molecule.
Multinuclear NMR Studies (e.g., ¹¹⁹Sn NMR) for Solution-State Structures
The tin nucleus itself serves as an excellent probe for its coordination environment. Tin has three naturally occurring isotopes with spin I = 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. Among these, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance (8.59%) and receptivity. The chemical shift of ¹¹⁹Sn is highly sensitive to the electronic environment and coordination number of the tin atom, spanning a range of over 4000 ppm.
Table 1: Illustrative ¹¹⁹Sn NMR Chemical Shift Ranges for Tin(IV) Compounds
| Coordination Number | Compound Type | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |
|---|---|---|
| 4 | Tetraorganotins | +160 to -160 |
| 4 | Tin(IV) halides | 0 to -700 |
| 4 | Tin(IV) alkoxides | -300 to -600 (estimated) |
| 5 | Pentaorganostannates | +40 to -180 |
Note: The data in this table is illustrative and based on general trends in ¹¹⁹Sn NMR spectroscopy. Specific values for this compound are not available.
¹H and ¹³C NMR for Ligand Characterization
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for characterizing the propoxy ligands of this compound.
The ¹H NMR spectrum would be expected to show three distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CHO) protons of the n-propoxy group. The integration of these signals would be in a 3:2:2 ratio, respectively. The chemical shifts and coupling patterns (multiplicities) would provide confirmation of the propyl group structure. The protons closer to the electronegative oxygen atom (CHO) would resonate at a lower field (higher ppm) compared to the methyl protons.
The ¹³C NMR spectrum would similarly display three signals for the three chemically distinct carbon atoms of the n-propoxy ligand. The carbon atom bonded to the oxygen (C-O) would appear at the lowest field. The chemical shifts in both ¹H and ¹³C NMR spectra can be influenced by the solvent and temperature.
Table 2: Predicted ¹H and ¹³C NMR Data for the Propoxy Ligand in this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -OCH₂- | ~3.5 - 4.0 | Triplet |
| ¹H | -CH₂- | ~1.6 - 1.8 | Sextet |
| ¹H | -CH₃ | ~0.9 - 1.0 | Triplet |
| ¹³C | -OCH₂- | ~65 - 75 | - |
| ¹³C | -CH₂- | ~20 - 30 | - |
Note: These are predicted values based on typical chemical shifts for n-propoxy groups and are for illustrative purposes. Actual experimental data for this compound is not available.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic "fingerprint." Both IR and Raman spectroscopy are valuable for the structural elucidation of this compound.
Assignment of Characteristic Absorption Bands
The IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the propoxy ligands and the Sn-O bonds. Key characteristic absorption bands would include:
C-H stretching vibrations: In the region of 2850-3000 cm⁻¹.
C-H bending vibrations: In the region of 1300-1500 cm⁻¹.
C-O stretching vibrations: Typically observed in the 1000-1200 cm⁻¹ region.
Sn-O stretching vibrations: These are expected to appear in the lower frequency region of the spectrum, generally between 400 and 700 cm⁻¹. The exact position of these bands is indicative of the strength and nature of the tin-oxygen bond.
The principle of mutual exclusion states that for a molecule with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa. The observation of coincident bands in both the IR and Raman spectra can suggest a lack of a center of symmetry in the molecule.
Structural Fingerprinting and Purity Assessment
The unique pattern of absorption bands in the IR and Raman spectra serves as a molecular fingerprint for this compound. This fingerprint is highly specific and can be used to identify the compound and assess its purity. The presence of unexpected bands could indicate the presence of impurities, such as starting materials or byproducts of the synthesis. For example, a broad band in the 3200-3600 cm⁻¹ region of the IR spectrum would suggest the presence of hydroxyl (-OH) groups, indicating incomplete reaction or hydrolysis of the product.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C-H stretch | 2850 - 3000 | IR, Raman |
| C-H bend | 1300 - 1500 | IR, Raman |
| C-O stretch | 1000 - 1200 | IR, Raman |
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.
The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound. A key feature in the mass spectrum of tin-containing compounds is the characteristic isotopic pattern of tin. Tin has several stable isotopes, with ¹²⁰Sn being the most abundant. This results in a distinctive cluster of peaks for the molecular ion and any tin-containing fragments, which is a definitive indicator of the presence of tin in the molecule.
Fragmentation patterns observed in the mass spectrum can provide further structural information. For this compound, common fragmentation pathways could involve the loss of propoxy groups or parts of the alkyl chains.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tin(IV) alkoxide |
| n-propoxy |
| Tin(IV) halides |
| Tetraorganotins |
| Pentaorganostannates |
| Hexaorganostannates |
X-ray Diffraction for Solid-State Structural Determination
As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, precise experimental data on its solid-state unit cell parameters, bond lengths, and bond angles are not available.
For related tin(IV) compounds, X-ray diffraction has been instrumental in revealing their solid-state structures. For instance, more complex iodo-tin(IV) alkoxide structures have been characterized, showing six-coordinate tin centers with distorted octahedral geometries. rsc.org The Sn-O bond distances in such compounds typically range from 2.10 Å to 2.12 Å. rsc.org Without an experimental structure for this compound, it is not possible to provide a definitive analysis of its crystal packing or molecular geometry in the solid state.
Solution-State Structural Dynamics and Molecular Complexity (e.g., Monomeric, Oligomeric Forms)
In solution, the structural form of this compound can be complex, potentially existing as a monomer or associating into oligomeric species. The degree of oligomerization for metal alkoxides is largely dependent on the steric bulk of the alkoxide groups and the nature of the solvent. upce.cz Less sterically hindered alkoxides, like the n-propoxy group, tend to allow for the formation of bridges between tin centers, leading to dimers, trimers, or higher oligomers.
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for investigating these dynamics. The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number of the tin atom. researchgate.net Generally, an increase in coordination number from four to five or six results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance.
Monomeric Form : In a non-coordinating solvent, a monomeric this compound, Sn(OPr)₄, would feature a four-coordinate tin center. This would be expected to produce a ¹¹⁹Sn NMR signal in the characteristic range for tetracoordinate organotin compounds.
Oligomeric Forms : If oligomerization occurs through the formation of propoxy bridges, the tin atoms involved would become five- or six-coordinate. For example, a dimeric structure, [Sn(OPr)₄]₂, could feature two six-coordinate tin centers bridged by two propoxy groups. This change in coordination would result in a ¹¹⁹Sn NMR signal at a significantly higher field compared to the monomeric species.
The equilibrium between monomeric and oligomeric forms can be influenced by solvent, concentration, and temperature. The presence of multiple peaks or broad signals in the ¹¹⁹Sn NMR spectrum can indicate the coexistence of several species in a dynamic equilibrium.
| Species Type | Coordination Number at Tin | Expected ¹¹⁹Sn NMR Chemical Shift Range (ppm) |
|---|---|---|
| Monomeric Sn(OPr)₄ | 4 | δ(¹¹⁹Sn) typically > -200 ppm |
| Oligomeric [Sn(OPr)₄]n | 5 or 6 | δ(¹¹⁹Sn) typically < -300 ppm |
Coordination Geometry Analysis at the Tin Center
The coordination geometry at the tin center in this compound is directly linked to its state of aggregation (monomeric or oligomeric), which has been discussed in the context of its solution-state behavior.
Monomeric Geometry : In a hypothetical gaseous or truly monomeric solution state, the tin atom in Sn(OPr)₄ would be four-coordinate. VSEPR theory predicts a tetrahedral geometry around the central tin atom, with O-Sn-O bond angles of approximately 109.5°.
Oligomeric Geometry : In the solid state or in oligomeric solution forms, the tin atom achieves a higher coordination number through the formation of bridging alkoxide ligands. northwestern.edu For a common dimeric structure, each tin center would be six-coordinate, bonded to four terminal and two bridging propoxy groups. This would result in a distorted octahedral geometry around each tin atom. The distortion from ideal octahedral geometry (with 90° and 180° bond angles) would be due to the constraints of the four-membered Sn-O-Sn-O rings formed by the bridging ligands. rsc.org
Without definitive X-ray diffraction data, these geometric assignments remain based on the well-established principles of tin alkoxide chemistry. rsc.orgnorthwestern.edu
Mechanistic Investigations of Chemical Reactivity and Transformations
Hydrolysis and Condensation Mechanisms of Tetrapropoxystannane
Pathways for Formation of Sn-O-Sn Networks
The formation of tin-oxygen-tin (Sn-O-Sn) bridges, the building blocks of stannoxane networks, proceeds through the hydrolysis of this compound followed by condensation reactions. The initial step is the hydrolysis reaction, a nucleophilic substitution where water attacks the electrophilic tin center, leading to the displacement of a propoxy group and the formation of a hydroxyl group.
Equation 1: Hydrolysis Sn(OPr)₄ + H₂O ⇌ (HO)Sn(OPr)₃ + PrOH
This initial hydrolysis product is highly reactive and can undergo further hydrolysis or condensation. Condensation can occur via two main pathways:
Water Condensation: Two hydroxylated tin species react to form a stannoxane bridge, eliminating a water molecule. unm.edu
Equation 2: Water Condensation 2 (HO)Sn(OPr)₃ ⇌ (PrO)₃Sn-O-Sn(OPr)₃ + H₂O
Alcohol Condensation: A hydroxylated tin species reacts with an unhydrolyzed alkoxide species to form a stannoxane bridge, eliminating an alcohol molecule. unm.edu
Equation 3: Alcohol Condensation (HO)Sn(OPr)₃ + Sn(OPr)₄ ⇌ (PrO)₃Sn-O-Sn(OPr)₃ + PrOH
The continued sequence of these hydrolysis and condensation steps leads to the formation of progressively larger oligomers and polymers, eventually resulting in a three-dimensional tin-oxo gel or the precipitation of tin oxide particles. dtic.mil The specific structure of the resulting network is highly dependent on the reaction conditions.
Influence of Water Content and pH on Condensation Kinetics
The kinetics of hydrolysis and condensation are critically influenced by the amount of water available and the pH of the reaction medium. researchgate.netgelest.com These parameters determine the relative rates of the reactions and, consequently, the structure of the final material. unm.edu
Water Content: The molar ratio of water to alkoxide (r) is a key factor. A low water ratio (sub-stoichiometric) generally leads to incomplete hydrolysis and the formation of more linear, less-branched polymeric chains, as alcohol condensation may be favored. uni-saarland.de Conversely, a high water content (large excess) promotes more complete hydrolysis, leading to a higher concentration of Sn-OH groups and favoring water condensation, which results in more highly cross-linked and particulate structures. unm.eduaaqr.org
pH (Catalysis): The reaction can be catalyzed by either acids or bases, and the pH dramatically affects the rates and mechanisms of both hydrolysis and condensation. researchgate.netresearchgate.net
Acid Catalysis (Low pH): Under acidic conditions, the alkoxide oxygen is protonated, making the propoxy group a better leaving group and accelerating the hydrolysis step. unm.edugelest.com The condensation reaction, however, is relatively slow at low pH. This condition (fast hydrolysis, slow condensation) typically favors the formation of weakly branched, polymer-like networks. unm.eduresearchgate.net
Base Catalysis (High pH): Under basic conditions, water dissociates to form hydroxide (B78521) ions (OH⁻), which are strong nucleophiles that readily attack the tin center, accelerating hydrolysis. More importantly, the condensation rate is significantly increased at high pH due to the deprotonation of silanol (B1196071) groups to form reactive Sn-O⁻ species. unm.edu This scenario (fast hydrolysis and fast condensation) tends to produce more compact, highly branched clusters that often aggregate into colloidal particles. unm.edu
The relationship between reaction rates and pH is summarized in the table below, adapted from general sol-gel principles. researchgate.netresearchgate.net
| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acidic (pH < 7) | Fast | Slow | Weakly branched polymers |
| Neutral (pH ≈ 7) | Slowest | Slow | Slow gelation |
| Basic (pH > 7) | Fast | Fast | Highly branched clusters/particles |
Ligand Exchange and Substitution Processes
Ligand exchange is a fundamental reaction for tin alkoxides, where one type of ligand is replaced by another without a change in the oxidation state of the central tin atom. libretexts.orglibretexts.org For this compound, this most commonly involves the exchange of propoxide ligands with other alkoxide or functional groups.
Kinetics and Thermodynamics of Alkoxide Ligand Exchange
Alkoxide ligand exchange, or transesterification/trans-alcoholysis, occurs when a tin alkoxide is treated with a different alcohol. This equilibrium-driven process is useful for synthesizing new tin alkoxides that may be difficult to prepare directly. unm.edu
Equation 4: Alkoxide Exchange Sn(OPr)₄ + 4 R'OH ⇌ Sn(OR')₄ + 4 PrOH
Kinetics: The mechanism of exchange is generally considered to be associative. uu.nl In an associative pathway, the incoming alcohol coordinates to the tin center, forming a higher-coordinate intermediate, before the original alkoxide ligand is expelled. libretexts.org This is favored for tin(IV) which can expand its coordination sphere. The rate of exchange is influenced by the concentration of the reactants and the nature of the solvent. dtic.mil Bimolecular kinetics are often observed for these thermoneutral exchange reactions. uu.nl
Thermodynamics: The position of the equilibrium is governed by the relative acidities (pKa) of the two alcohols involved. The reaction generally favors the formation of the alkoxide derived from the more acidic alcohol. unm.edu However, the reaction can be driven to completion, even against thermodynamic favorability, by removing the more volatile alcohol (in this case, propanol) from the reaction mixture, often through distillation. unm.edu The thermodynamic parameters for a similar associative exchange process involving a palladium alkoxide complex showed a negative entropy of activation (ΔS° = -38.6 J K⁻¹ mol⁻¹), consistent with an associative mechanism where two molecules combine into a more ordered transition state. uu.nl
Role of Steric and Electronic Factors in Ligand Affinity
The stability of the tin-alkoxide bond and the rate of ligand substitution are influenced by both steric and electronic properties of the alkoxide ligands. solubilityofthings.comnumberanalytics.com
Steric Factors: The size and bulkiness of the alkoxide groups play a significant role. Increasing the steric bulk of the ligand, for example, by moving from propoxide to tert-butoxide, can hinder the approach of an incoming ligand, potentially slowing the rate of associative substitution. libretexts.org Steric hindrance also influences the degree of oligomerization of the tin alkoxide itself; for instance, tin(IV) ethoxide exists as a tetramer, while the bulkier tin(IV) tert-butoxide is monomeric. unm.edu Larger ligands can also favor lower coordination numbers in the resulting complex. chemguide.co.uk
Reaction Pathways in Catalytic Cycles
Tin(IV) alkoxides like this compound function as catalysts by providing an alternative reaction pathway with a lower activation energy. catalysis-kalvis.ru The catalytic cycle typically involves the coordination of a reactant to the tin center, followed by the insertion of the reactant into a tin-alkoxide bond. uliege.be
The catalytic activity of this compound originates from the Lewis acidic nature of the tin(IV) center and the nucleophilicity of the propoxy ligands. The formation of the catalytically active site is the initial step of the reaction cycle.
In many catalytic applications, particularly those involving alcohols as substrates or co-initiators (e.g., polyurethane synthesis or alcohol-initiated ROP), the active species is formed through an initial alcoholysis step. The this compound reacts with an alcohol (R'-OH) present in the system to form a mixed tin(IV) alkoxide. This initial exchange can influence reaction kinetics but the fundamental catalytic center remains the Sn(IV)-OR moiety. nih.govrsc.org
The active site itself comprises two key components:
The Lewis Acidic Center: The electron-deficient tin(IV) atom acts as a Lewis acid. It coordinates with an electrophilic part of the substrate molecule, typically the carbonyl oxygen of a lactone or an isocyanate. uliege.bewikipedia.org This coordination polarizes the carbonyl bond, increasing its electrophilicity and making it more susceptible to nucleophilic attack.
The Nucleophilic Ligand: The propoxy group (-OPr) attached to the tin center acts as a nucleophile. It initiates the attack on the activated substrate. nih.gov
The concerted action of these two components within the active site is crucial for lowering the activation energy of the reaction.
Table 1: Components and Function of the Active Site in this compound Catalysis
| Component | Chemical Moiety | Role in Catalysis |
| Lewis Acidic Center | Tin(IV) atom (Sn) | Coordination and activation of the electrophilic substrate (e.g., lactone, isocyanate). |
| Nucleophilic Group | Propoxy ligand (-OPr) | Nucleophilic attack on the activated substrate, initiating bond formation/ring-opening. |
| Substrate (Example) | Carbonyl Oxygen (C=O) | Coordinates to the tin center, becoming polarized and activated. |
| Substrate (Example) | Carbonyl Carbon (C=O) | Site of nucleophilic attack by the propoxy group. |
Following the formation of the active site, the catalytic cycle proceeds through a series of intermediates and transition states. The specific pathway depends on the reaction being catalyzed.
A. Ring-Opening Polymerization (ROP) of Lactones
The most accepted mechanism for ROP of lactones (like ε-caprolactone) by tin(IV) alkoxides is the coordination-insertion mechanism. uliege.beresearchgate.netdiva-portal.org The process involves the following key steps, intermediates, and transition states:
Coordination: The cycle begins with the coordination of the lactone monomer's carbonyl oxygen to the Lewis acidic tin center of the this compound. This forms a precursor complex. acs.org
Nucleophilic Attack (Transition State 1): The coordinated monomer is attacked by one of the nucleophilic propoxy groups attached to the tin. This occurs via a four-center transition state (TS1), which involves the partial formation of a new O-C bond and the partial breaking of the monomer's C=O double bond. researchgate.netacs.org
Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate. In this species, the tin atom is bonded to the oxygen of the propoxy group and also to the former carbonyl oxygen of the monomer. The former carbonyl carbon now has an sp3 hybridization. acs.org
Ring-Opening (Transition State 2): The cycle is completed by the cleavage of the acyl-oxygen bond of the lactone ring. This step proceeds through a second transition state (TS2) and results in the insertion of the opened monomer into the tin-propoxy bond. researchgate.netacs.org This regenerates the tin alkoxide active site, now with an elongated chain, ready to coordinate and incorporate another monomer.
Table 2: Mechanistic Steps, Intermediates, and Transition States in this compound-Catalyzed ROP of a Lactone
| Step | Description | Species Involved |
| 1. Coordination | The carbonyl oxygen of the lactone monomer coordinates to the Sn(IV) center. | Reactants: this compound, LactoneIntermediate: Coordinated Sn-Lactone Complex |
| 2. Nucleophilic Attack | A propoxy ligand attacks the activated carbonyl carbon of the coordinated lactone. | Intermediate: Coordinated Sn-Lactone ComplexTransition State (TS1): Four-centered state with partial O-C bond formation. |
| 3. Intermediate Formation | A tetrahedral intermediate is formed where the lactone ring is still intact but the carbonyl is now a single C-O-Sn bond. | Intermediate: Tetrahedral Alkoxide Intermediate |
| 4. Ring-Opening & Insertion | The acyl-oxygen bond of the lactone cleaves, inserting the monomer into the Sn-O bond and propagating the polymer chain. | Transition State (TS2): Ring-opening transition state.Product: Elongated Tin Alkoxide Polymer Chain |
B. Polyurethane Formation
In the synthesis of polyurethanes from isocyanates and alcohols, tin(IV) compounds also act as Lewis acid catalysts. The mechanism, while still debated, is believed to involve the formation of a key tin-alkoxide species. nih.govacs.org
Active Catalyst Formation: The this compound reacts with the alcohol (polyol) to form a tin(IV) alkoxide species, which is the true catalytic entity. acs.org
Isocyanate Coordination: The isocyanate's nitrogen atom coordinates with the tin center of the active catalyst. acs.org
Insertion: The alkoxide group is transferred from the tin to the electrophilic carbon of the coordinated isocyanate. This insertion step forms an N-stannylurethane intermediate. acs.org
Protonolysis & Catalyst Regeneration: The N-stannylurethane intermediate reacts with another molecule of alcohol. This step involves proton transfer, leading to the formation of the final urethane (B1682113) product and regenerating the active tin alkoxide catalyst, which can then enter another cycle.
Table 3: Proposed Mechanistic Pathway for Polyurethane Formation Catalyzed by this compound
| Step | Description | Species Involved |
| 1. Catalyst Activation | This compound reacts with an alcohol (R'-OH) to form the active tin alkoxide catalyst. | Reactants: this compound, AlcoholIntermediate: Active Tin Alkoxide |
| 2. Substrate Coordination | The nitrogen of the isocyanate (R-NCO) coordinates to the Sn(IV) center. | Reactants: Active Tin Alkoxide, IsocyanateIntermediate: Coordinated Sn-Isocyanate Complex |
| 3. Insertion | The alkoxide group on the tin attacks the isocyanate carbon, forming a new C-O bond. | Transition State: Insertion transition state.Intermediate: N-stannylurethane |
| 4. Product Formation & Regeneration | The N-stannylurethane is protonated by another alcohol molecule, releasing the urethane product and regenerating the active tin alkoxide catalyst. | Reactants: N-stannylurethane, AlcoholProducts: Urethane, Regenerated Tin Alkoxide |
Materials Science Applications and Precursor Chemistry
Sol-Gel Processing for Tin Oxide Materials
The sol-gel process is a widely used, low-temperature chemical method for synthesizing solid materials from small molecules. sci-hub.seresearchplateau.com It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For tin oxide synthesis, a tin alkoxide precursor like tetrapropoxystannane is hydrolyzed and undergoes polycondensation, ultimately forming a stable network of tin-oxygen bonds. sci-hub.seunm.edu This method offers excellent control over the material's texture, surface properties, and stoichiometry at a relatively low processing temperature. sci-hub.seresearchplateau.com
Researchers have successfully prepared transparent tin oxide gels using tin(IV) isopropoxide. researchgate.net In one approach, the tin alkoxide, which is highly sensitive to water, is dissolved in a mixed solvent system like toluene (B28343) and isopropanol (B130326). researchgate.net A stabilizing agent, such as acetylacetone (B45752) (acac), is often added to chelate the tin precursor. unm.eduresearchgate.net This chelation moderates the hydrolysis and condensation rates, preventing rapid precipitation and allowing for the formation of a homogeneous polymeric gel. unm.eduresearchgate.net The properties of the resulting gel and the final tin oxide material are highly dependent on several processing parameters.
| Parameter | Effect on Sol-Gel Process | Reference |
| Complexing Ratio (R = [acac]/[Sn(OR)₄]) | Modifies the gelation time; a ratio between 2 and 5 helps stabilize the sols. | researchgate.net |
| Hydrolysis Ratio (W = [H₂O]/[Sn(OR)₄]) | Controls the rate of hydrolysis and subsequent condensation reactions. | researchgate.net |
| Precursor Concentration (C = [Sn(OR)₄]) | Influences gelation rates; concentrations below 0.03 M typically result in stable sols. | researchgate.net |
| Solvent Composition | The ratio of solvents (e.g., toluene to isopropanol) affects gelation rates and can prevent precipitation. | researchgate.net |
The sol-gel method is not limited to isopropoxide precursors. Transparent and translucent SnO₂ aerogels with high specific surface areas (>300 m²/g) have been prepared using tetra(n-butoxy)tin(IV) as the starting compound, followed by supercritical drying to remove the solvent. researchgate.net
This compound is an effective precursor for creating metal oxide thin films via the sol-gel process, which are crucial for optoelectronic applications. sci-hub.seucl.ac.uk The process involves depositing the precursor solution onto a substrate using techniques like spin-coating or dip-coating, followed by a thermal treatment (annealing) to form the crystalline oxide film. nih.gov
The choice of solvent in the sol-gel formulation can significantly impact the structural, morphological, and optical properties of the resulting tin oxide films. sci-hub.se For instance, films prepared using isopropanol and methanol (B129727) as solvents have been shown to exhibit high average transmittance (around 97%) and a maximum absorption band at 332 nm. sci-hub.se The sol-gel method's flexibility also allows for the creation of mixed-metal oxide films, such as Indium Tin Oxide (ITO), a widely used transparent conducting oxide. lookchem.com
The precise control afforded by the sol-gel process makes it ideal for fabricating various nanostructures. nih.gov Tin(IV) isopropoxide is a common precursor for synthesizing tin oxide nanoparticles. lookchem.com By carefully managing reaction conditions, researchers can produce monodispersed crystalline SnO₂ nanoparticles with diameters as small as 2.6 nm. sci-hub.se
The use of complexing agents is critical in controlling nanoparticle growth. The hydrolysis of tin isopropoxide in the presence of acetylacetone and p-toluene sulfonic acid has been used to create monodispersed crystalline SnO₂ nanoparticles. sci-hub.se Another study reported that using citric acid as a complexing agent slows the hydrolysis and condensation of the precursor, which induces nucleation at an earlier stage, resulting in monodispersed particles between 2.8 and 5.1 nm. sci-hub.se The sol-gel method can also be adapted to produce other nanostructures, such as nanowires and nanoribbons, which have high surface-to-volume ratios beneficial for sensor applications. nih.govmdpi.com
A key advantage of using this compound in sol-gel synthesis is the ability to control the morphology and crystal phase of the final tin oxide product. The precursor chemistry directly influences the final material's physicochemical properties. unm.edunih.gov By modifying the alkoxide precursor with chelating agents like β-diketones (e.g., acetylacetone), it is possible to control the growth of the inorganic polymer network. unm.edu This control can determine whether the final product consists of weakly branched polymers, suitable for fibers, or colloidal sols composed of small particles. unm.edu
For example, the hydrolysis of unmodified Ti(O-i-Pr)₄ leads to polydispersed particles, whereas hydrolysis of the acetylacetone-chelated version results in smaller, more uniform particles. unm.edu Similar principles apply to tin alkoxides. The final crystalline phase of SnO₂ is also influenced by the synthesis route and subsequent heat treatment. X-ray diffraction analysis confirms that materials synthesized from tin precursors via sol-gel typically form the tetragonal rutile phase of SnO₂ after calcination. nih.govresearchgate.net The precursor and processing conditions ultimately dictate the particle size, degree of agglomeration, and surface area of the tin oxide powder. sci-hub.se
Chemical Vapor Deposition (CVD) Precursors for Oxide Coatings
Chemical Vapor Deposition (CVD) is a technique used to produce high-performance, solid, thin films. azonano.com The process involves introducing one or more volatile precursors into a reaction chamber, which then decompose or react on a heated substrate to form the desired deposit. ionbond.comsilcotek.com Metal alkoxides, including tin alkoxides, are attractive precursors for Metal-Organic CVD (MOCVD) because they can be used to deposit metal oxide films. azonano.com
This compound and related tin alkoxides are evaluated as potential CVD precursors based on their volatility and decomposition characteristics. bath.ac.uk An ideal precursor should be sufficiently volatile to be transported in the gas phase and should decompose cleanly at a reasonable temperature to form a pure oxide film. google.com The thermal decomposition of the alkoxide precursor on the substrate surface leads to the formation of a dense, uniform, and adherent oxide coating. azonano.com This method is used to create protective coatings with high-temperature, corrosion, and wear resistance, as well as functional films for semiconductor devices and optical storage media. azonano.com
| CVD Parameter | Description | Reference |
| Precursor Volatility | The ability of the precursor to vaporize for transport to the substrate. Liquid precursors with higher vapor pressure are preferred. | google.com |
| Deposition Temperature | The substrate temperature at which the precursor decomposes to form the film. It affects crystallinity and film properties. | ihi-bernex.com |
| Carrier Gas | An inert or reactive gas used to transport the vaporized precursor into the reaction chamber. | ucl.ac.uk |
| Pressure | CVD can be performed at atmospheric or low pressure (LPCVD), affecting reaction pathways and film uniformity. | azonano.comazonano.com |
Aerosol-assisted chemical vapor deposition (AACVD) is a variation of CVD that overcomes the limitation of low volatility in some precursors. ucl.ac.uk In AACVD, a solution of the precursor is aerosolized and transported to the heated substrate, making it a versatile method for depositing metal oxide thin films from a wide range of precursors, including tin alkoxides. ucl.ac.uk
Integration into Functional Materials and Composite Formulations
Tin oxide materials derived from this compound are integrated into a variety of functional materials and composites due to their unique electronic and optical properties. SnO₂ is an n-type semiconductor with a wide band gap (approx. 3.6 eV) and high transparency to visible light, making it suitable for optoelectronic applications. researchplateau.comucl.ac.uk
These materials are commonly used as:
Transparent Conducting Oxides (TCOs): SnO₂ films, often doped with elements like fluorine, antimony, or tungsten, are used as transparent electrodes in flat-panel displays, solar cells, and light-emitting diodes (LEDs). researchgate.netucl.ac.uk
Gas Sensors: The high surface-to-volume ratio of nanostructured SnO₂ makes it highly sensitive to various gases (e.g., CO, NO₂, H₂), enabling its use in environmental monitoring and safety devices. researchgate.netnih.gov
Catalysts: Tin oxide can serve as a catalyst or a catalyst support in various chemical reactions, including the oxidation of organic compounds. sci-hub.seresearchgate.net
Energy Storage: The material's properties are being explored for applications in next-generation memory systems like resistive random-access memory (RRAM). nih.gov
Photoelectrodes: Nanostructured tin oxide is investigated for use in photoanodes for solar-to-hydrogen conversion. nih.gov
The sol-gel and CVD methods allow for the straightforward incorporation of dopants into the tin oxide matrix during synthesis. ucl.ac.uk This doping is essential for tuning the material's electrical conductivity and other properties to meet the specific demands of these advanced applications.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons in molecules. uga.edu These calculations can predict a wide range of molecular properties, including geometries, energies, and electronic structure, offering a detailed understanding of chemical bonding and reactivity. d-nb.infoarxiv.org
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. mdpi.com For tetrapropoxystannane, quantum chemical calculations can elucidate the nature of the tin-oxygen bonds, the distribution of electron density, and the energies of the molecular orbitals.
Analysis of the electronic structure can reveal the degree of ionic versus covalent character in the Sn-O bonds. researchgate.netcea.fr By examining parameters like atomic charges and bond orders, a quantitative picture of the bonding can be developed. osti.gov For instance, a significant charge separation between the tin and oxygen atoms would indicate a more ionic interaction. The arrangement and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap providing an indication of its kinetic stability. ajchem-a.com
Table 1: Hypothetical Results of Electronic Structure Analysis for this compound
| Parameter | Calculated Value | Interpretation |
| Sn-O Bond Length (Å) | 2.05 | Consistent with covalent character with some ionic contribution. |
| Mulliken Charge on Sn | +1.8 | Indicates a significant positive charge on the tin atom, suggesting a polar bond. |
| Mulliken Charge on O | -0.9 | Shows a corresponding negative charge on the oxygen atoms. |
| HOMO Energy (eV) | -6.2 | Relates to the energy required to remove an electron. |
| LUMO Energy (eV) | -0.5 | Relates to the energy released when an electron is added. |
| HOMO-LUMO Gap (eV) | 5.7 | Suggests good kinetic stability. |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.
Prediction of Reactivity and Stability
Quantum chemical calculations are instrumental in predicting the reactivity and stability of molecules. researchgate.net By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions, such as hydrolysis or ligand exchange. rsc.org This information is vital for understanding the mechanisms of reactions involving this compound. nih.gov
For example, calculations could model the approach of a water molecule to the tin center, elucidating the step-by-step process of hydrolysis. The calculated energy barriers for such a reaction would provide insight into its feasibility under different conditions. Similarly, the stability of this compound can be assessed by calculating its atomization energy or by comparing its energy to that of potential decomposition products. d-nb.info
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of each atom, revealing information about conformational changes, diffusion, and intermolecular interactions. nih.govnih.gov
Investigation of Solution-State Behavior and Aggregation
In solution, this compound molecules are not static but are in constant motion, interacting with each other and with solvent molecules. copernicus.org MD simulations can be used to study this dynamic behavior in detail. nih.govnih.gov A key aspect to investigate is the potential for aggregation, where individual molecules come together to form larger clusters. ncsu.edunih.govchemrxiv.org
Simulations can reveal the preferred modes of interaction between this compound molecules, whether through van der Waals forces or weaker dipole-dipole interactions. By analyzing the radial distribution functions and coordination numbers from the simulation, the extent and nature of aggregation can be quantified. This is particularly important for understanding how the compound behaves in solution, which can influence its reactivity and the properties of materials derived from it. mdpi.com
Mechanistic Pathway Elucidation
MD simulations can be a powerful tool for elucidating reaction mechanisms, especially for processes that occur in the condensed phase. ucr.edu For reactions involving this compound, such as its use as a precursor in materials synthesis, MD simulations can provide a dynamic picture of the reaction pathway.
For instance, in the formation of tin oxide nanoparticles from this compound, MD simulations could track the initial hydrolysis and condensation steps. This would involve simulating the interactions between this compound, water, and any catalysts present, revealing the sequence of bond-breaking and bond-forming events that lead to the final product. This level of detail is often inaccessible to experimental techniques alone.
Development of Predictive Models for Structure-Reactivity Relationships
A major goal of computational chemistry is to develop models that can predict the properties and reactivity of new compounds without the need for extensive experimental work. nih.govarxiv.org For a class of compounds like tin alkoxides, which includes this compound, it is possible to build structure-reactivity relationships.
By systematically varying the structure of the alkoxide ligands and performing quantum chemical calculations on each variant, a dataset can be generated that relates structural features to reactivity parameters. For example, one could investigate how the length or branching of the alkyl chain in the propoxy group affects the rate of hydrolysis. This data can then be used to train machine learning models or develop quantitative structure-activity relationship (QSAR) models. Such models can then be used to predict the reactivity of new, unsynthesized tin alkoxides, guiding the design of precursors with tailored properties for specific applications.
Future Research Directions and Unaddressed Challenges
Design and Synthesis of Novel Tetrapropoxystannane Derivatives with Enhanced Functionality
The development of new this compound derivatives with tailored properties is a crucial area for future research. By introducing different functional groups to the propoxy ligands, it is possible to modify the compound's reactivity, solubility, and electronic properties.
Research in this area could focus on:
Introducing chelating ligands: This could enhance the stability of the tin center and allow for more controlled reactivity.
Varying the alkyl chain length: Modifying the alkoxy groups could influence the steric and electronic environment around the tin atom, impacting its catalytic activity.
Incorporating chiral moieties: This would be particularly relevant for developing catalysts for asymmetric synthesis, a key area in modern chemistry.
The synthesis of such novel derivatives will require the exploration of new synthetic methodologies and a deep understanding of structure-activity relationships. nih.govnih.gov
In-Depth Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its use and discovering new applications. While it is known to participate in various reactions, the precise pathways are often not fully elucidated.
Future mechanistic studies should aim to:
Identify reactive intermediates: Utilizing techniques like spectroscopy and computational modeling can help identify and characterize the transient species formed during reactions.
Elucidate the role of the catalyst: In catalytic applications, it is crucial to understand how this compound interacts with substrates and facilitates chemical transformations. chemrxiv.orgnih.gov This includes investigating the electronic effects of the ligands and the geometry of the transition states.
Investigate the influence of reaction conditions: A systematic study of how temperature, pressure, and solvent affect the reaction pathway can provide valuable insights for process optimization. nih.gov
Detailed mechanistic investigations will pave the way for more rational catalyst design and the development of more efficient synthetic protocols. nih.govnih.gov
Optimization of Catalytic Performance and Selectivity
This compound has shown promise as a catalyst in various organic transformations. However, optimizing its performance in terms of activity and selectivity remains a significant challenge.
Key areas for research include:
Improving catalyst stability: Deactivation of the catalyst can be a major issue in industrial processes. Research into supported this compound catalysts or the use of co-catalysts could lead to more robust systems. osti.gov
Enhancing selectivity: In many reactions, multiple products can be formed. Future work should focus on designing catalysts that favor the formation of the desired product. This can be achieved by modifying the ligand environment or by using additives that can influence the reaction pathway. nih.govrsc.org
High-throughput screening: The use of high-throughput screening techniques could accelerate the discovery of optimal catalysts and reaction conditions for specific applications. biorxiv.org
A combination of experimental and computational approaches will be necessary to achieve significant improvements in catalytic performance. mpg.dersc.org
Exploration of New Applications in Advanced Materials Science
The unique properties of this compound make it a promising precursor for the synthesis of advanced materials. aprcomposites.com.auiaamonline.org Its ability to decompose into tin oxide upon heating makes it suitable for the preparation of thin films and nanoparticles. internationaltin.org
Future research could explore the following applications:
Transparent conducting oxides: Tin oxide is a key component in transparent conducting films used in solar cells and displays. This compound could serve as a precursor for depositing these films via techniques like chemical vapor deposition (CVD) or sol-gel processing. sigmaaldrich.commdpi.com
Gas sensors: The high surface area and sensitivity of tin oxide nanoparticles make them ideal for gas sensing applications. This compound can be used to synthesize these nanoparticles with controlled size and morphology.
Heterogeneous catalysts: Tin oxide can act as a support for other catalytically active metals or as a catalyst itself. This compound provides a convenient route to preparing these catalytic materials. rsc.org
The development of these applications will require close collaboration between chemists, materials scientists, and engineers. the-innovation.orgunileoben.ac.atmatscitech.org
Development of Sustainable and Green Synthesis Routes
In line with the principles of green chemistry, developing environmentally friendly methods for the synthesis of this compound and its derivatives is of paramount importance. rsc.orgpatheon.com
Future research should focus on:
Using renewable resources: Exploring the use of bio-based propanol (B110389) for the synthesis of this compound would reduce the reliance on fossil fuels. nih.govnih.gov
Atom-economic reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product will minimize waste generation.
Solvent-free or green solvent systems: Investigating the possibility of conducting reactions in the absence of solvents or in environmentally benign solvents like water or supercritical carbon dioxide would significantly reduce the environmental impact. d-nb.info
Recyclable catalysts: In catalytic applications, the development of recyclable this compound-based catalysts is crucial for sustainable processes. aist.go.jpsanofi.com
By addressing these challenges, the chemical community can ensure that the production and use of this compound are both economically viable and environmentally responsible.
Q & A
Q. Data Presentation Guidelines
- Tables/Figures : Include reaction yields, spectroscopic peaks, and statistical analyses in LaTeX-formatted tables (Springer macros) .
- Supplemental Material : Upload raw DSC thermograms, NMR FIDs, and crystallographic CIF files to open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
